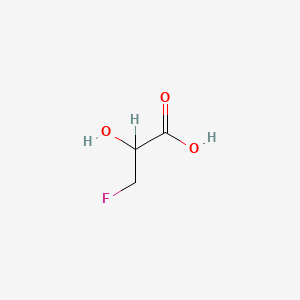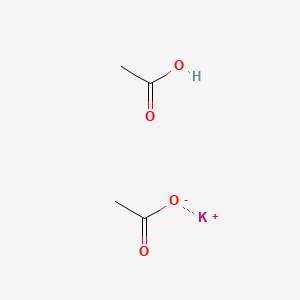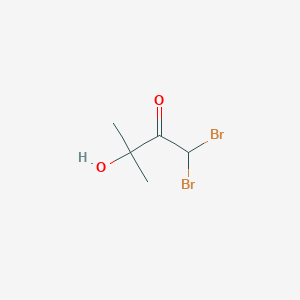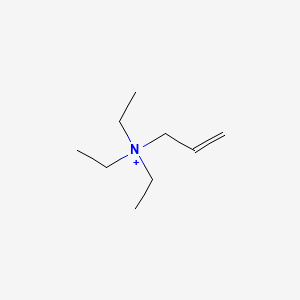
3-Fluoro-2-hydroxypropanoic acid
説明
“3-Fluoro-2-hydroxypropanoic acid” is a chemical compound with the CAS Number: 97643-52-2 . It has a molecular weight of 108.07 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was achieved using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) . The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .
Chemical Reactions Analysis
In the biocatalytic synthesis process, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was first synthesized using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) . The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .
科学的研究の応用
Bioproduction and Industrial Relevance
3-Fluoro-2-hydroxypropanoic acid, closely related to 3-hydroxypropanoic acid (3-HP), has significant industrial applications. 3-HP is produced from various renewable resources and serves as a precursor in the industrial production of chemicals like acrylic acid and its derivatives. Its polymerized form is utilized in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient methods for the bio-production of 3-HP, involving the introduction of biosynthetic pathways in cell factories like Escherichia coli and Saccharomyces cerevisiae (Jers et al., 2019). Another study presents eco-sustainable processes leading to 3-hydroxypropanoic acid, particularly emphasizing the potential of catalytic chemical methods (Pina et al., 2011).
Chemical Synthesis and Optimization
Efficient chemical-catalytic approaches have been developed for the production of 3-hydroxypropanoic acid. One such method involves the oxidation of biomass-derived levulinic acid with hydrogen peroxide, showcasing a remarkable reversal of selectivity under different conditions, leading to high-yield production (Wu et al., 2015). Additionally, genetically engineered Bacillus subtilis has been investigated for the bioconversion of glycerol into 3-HP, achieving significant titers in batch cultivation (Kalantari et al., 2017).
Biocatalytic Synthesis Involving Fluorine
Fluorine's incorporation into organic compounds like 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) can enhance performance and introduce new functions. A biocatalytic approach has been developed for synthesizing 2-F-3-HP using E. coli, highlighting the environmental and safety advantages over chemical methods. This synthesis is a critical step in expanding the molecular space for discovery, crossing synthetic with natural compounds (Liu et al., 2022).
Implications for Industrial Fermentation
The microbial production of lactic acid and 3-hydroxypropanoic acid, closely related to this compound, faces constraints, especially under conditions optimal for recovery of undissociated acids. This highlights the importance of research on export mechanisms and energetics in the development of microbial production processes for weak acids (van Maris et al., 2004).
将来の方向性
特性
IUPAC Name |
3-fluoro-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIAUFVPRSSBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962984 | |
| Record name | 3-Fluoro-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-47-6 | |
| Record name | 3-Fluoro-2-hydroxypropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-fluoro-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6'-[Ethyl(p-tolyl)amino]-2'-(methylphenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3052583.png)






